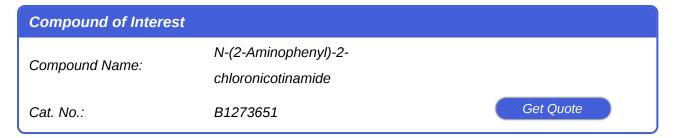


Full Spectral Analysis of N-(2-Aminophenyl)-2chloronicotinamide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral characteristics of **N-(2-Aminophenyl)-2-chloronicotinamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on data from structurally similar compounds and established spectroscopic principles. For comparative purposes, the spectral data of a closely related analog, 2-amino-N-(2-chlorophenyl)benzamide, is also discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.

Spectral Data Summary

The following tables summarize the expected spectral data for **N-(2-Aminophenyl)-2-chloronicotinamide** and its structural analog, 2-amino-N-(2-chlorophenyl)benzamide. These values are derived from a combination of data reported for similar chemical structures and predictive models.

Table 1: Spectral Data for N-(2-Aminophenyl)-2-chloronicotinamide



Technique	Parameter	Expected Values/Characteristics
¹ H NMR	Chemical Shift (δ)	Aromatic protons (pyridine and phenyl rings): ~6.5-8.5 ppm; Amine (NH2) protons: ~4.0-5.0 ppm (broad); Amide (NH) proton: ~8.0-9.5 ppm (broad)
¹³ C NMR	Chemical Shift (δ)	Carbonyl (C=O): ~165-175 ppm; Aromatic carbons: ~110- 160 ppm
FT-IR	Wavenumber (cm ^{−1})	N-H stretch (amine and amide): ~3200-3500 cm ⁻¹ (broad); C=O stretch (amide): ~1650-1680 cm ⁻¹ ; C-Cl stretch: ~700-800 cm ⁻¹
Mass Spec.	m/z	[M]+: ~247.05 (calculated for C ₁₂ H ₁₀ CIN ₃ O)

Table 2: Spectral Data for 2-amino-N-(2-chlorophenyl)benzamide (Alternative Compound)



Technique	Parameter	Reported/Expected Values
¹ H NMR	Chemical Shift (δ)	Aromatic protons: ~6.7-7.8 ppm; Amine (NH ₂) protons: ~5.0 ppm (broad); Amide (NH) proton: ~9.9 ppm (broad)
¹³ C NMR	Chemical Shift (δ)	Carbonyl (C=O): ~168 ppm; Aromatic carbons: ~115-150 ppm
FT-IR	Wavenumber (cm ^{−1})	N-H stretch: ~3300-3500 cm ⁻¹ ; C=O stretch: ~1640 cm ⁻¹ ; C-Cl stretch: ~750 cm ⁻¹
Mass Spec.	m/z	[M]+: ~246.06 (for C13H11CIN2O)

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used to characterize **N-(2-Aminophenyl)-2-chloronicotinamide** and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.



- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- · Sample Preparation:
 - Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the
 mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A benchtop FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector or an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.



Mass Spectrometry (MS)

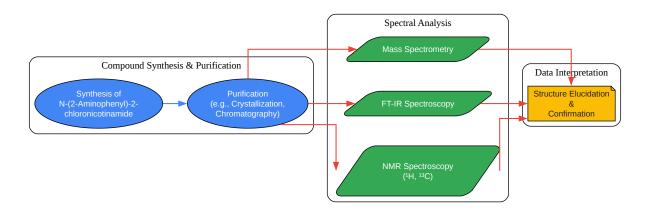
- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]+ or [M+H]+) and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the full spectral analysis of a small organic molecule like **N-(2-Aminophenyl)-2-chloronicotinamide**.





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Caption: Experimental workflow for the synthesis and spectral characterization of **N-(2-Aminophenyl)-2-chloronicotinamide**.

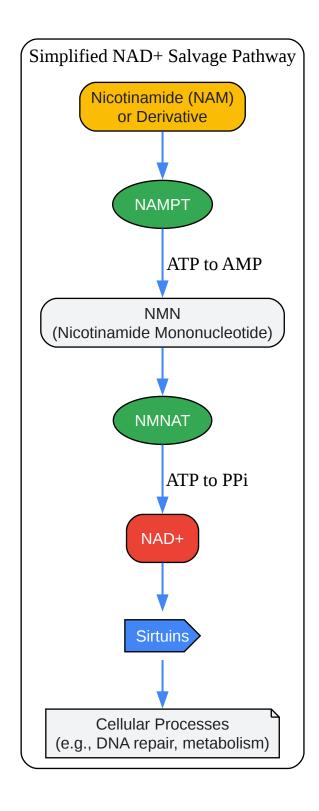
Biological Activity and Signaling Pathways

Nicotinamide and its derivatives are known to play crucial roles in various biological processes. [1] Many exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2][3]

The antifungal activity of some nicotinamide derivatives has been attributed to their ability to disrupt the fungal cell wall.[3] Others act as inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[4]

While the specific signaling pathway for **N-(2-Aminophenyl)-2-chloronicotinamide** has not been elucidated, many nicotinamide derivatives are known to influence pathways involving NAD+ metabolism. The following diagram illustrates a simplified overview of the NAD+ salvage pathway, which is a common target for this class of compounds.





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Caption: Simplified diagram of the NAD+ salvage pathway, a potential target for nicotinamide derivatives.



Comparison with Alternatives

2-amino-N-(2-chlorophenyl)benzamide serves as a useful structural analog for comparison. Both molecules share a chlorophenylamide moiety, but differ in the position of the amino group and the nature of the second aromatic ring (pyridine vs. benzene). These structural differences are expected to manifest in their spectral data and potentially in their biological activities.

- NMR Spectroscopy: The presence of the nitrogen atom in the pyridine ring of N-(2-Aminophenyl)-2-chloronicotinamide is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts compared to the corresponding protons and carbons in the benzene ring of 2-amino-N-(2-chlorophenyl)benzamide.
- Biological Activity: The pyridine nitrogen in N-(2-Aminophenyl)-2-chloronicotinamide can
 act as a hydrogen bond acceptor, which may influence its binding to biological targets and
 result in a different pharmacological profile compared to its benzamide analog.

Conclusion

This guide provides a foundational understanding of the spectral characteristics of **N-(2-Aminophenyl)-2-chloronicotinamide**. While direct experimental data remains to be published, the provided analysis, based on established principles and data from similar compounds, offers valuable insights for researchers. The comparison with a structural analog highlights the subtle yet significant impact of structural modifications on spectral properties. Further experimental investigation is warranted to fully elucidate the spectral and biological profile of this promising compound.

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